molecular formula C8H4ClF3O2 B2984340 5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid CAS No. 2248374-38-9

5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid

Cat. No.: B2984340
CAS No.: 2248374-38-9
M. Wt: 224.56
InChI Key: UUDFKNBYHGKAMI-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chloro, difluoromethyl, and fluoro substituents on the benzene ring, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid typically involves multi-step organic reactionsThis can be achieved using difluoromethylating agents such as ClCF2H under specific conditions . The chloro and fluoro substituents can be introduced through halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale halogenation and difluoromethylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of electronegative substituents such as chloro and fluoro groups can enhance its binding affinity to enzymes or receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is unique due to the combination of chloro, difluoromethyl, and fluoro substituents on the benzene ring. This unique structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-3-(difluoromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDFKNBYHGKAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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